
N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as DFP-10825, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
The mechanism of action of N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. By inhibiting CDK activity, N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide can prevent cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have significant biochemical and physiological effects, particularly in cancer cells. Studies have shown that N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide can induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis in cancer cells. Additionally, N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective cancer treatment.
实验室实验的优点和局限性
One advantage of using N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its potent antiproliferative effects on cancer cells. Additionally, N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective cancer treatment. However, one limitation of using N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.
未来方向
There are several future directions for the research and development of N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One potential direction is to further investigate its mechanism of action and identify other enzymes or pathways that it may target. Additionally, future research could focus on optimizing the synthesis method of N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide to improve its yield and scalability. Finally, clinical trials could be conducted to evaluate the safety and efficacy of N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide as a cancer treatment in humans.
合成方法
N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is synthesized through a multistep process that involves the reaction of 2,3-dimethylbenzoyl chloride with furan-2-carboxylic acid to form an intermediate compound. This intermediate is then reacted with hydrazine hydrate and acetic acid to form a 1,2,4-oxadiazole ring. Finally, the resulting compound is reacted with 3-bromo-1-(2,3-dimethylphenyl)propan-1-one to form N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide.
科学研究应用
N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has shown promising results in various scientific research applications, particularly in the field of cancer research. Studies have shown that N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has potent antiproliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-5-3-6-13(12(11)2)18-15(21)8-9-16-19-17(20-23-16)14-7-4-10-22-14/h3-7,10H,8-9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEBKVJXQIKORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


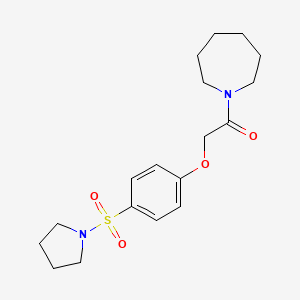
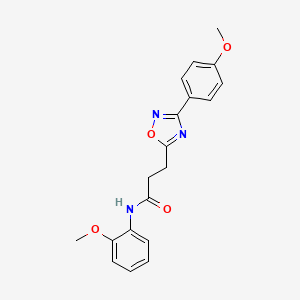



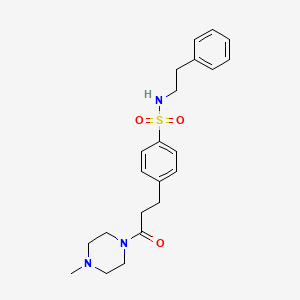
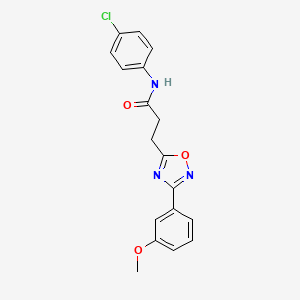

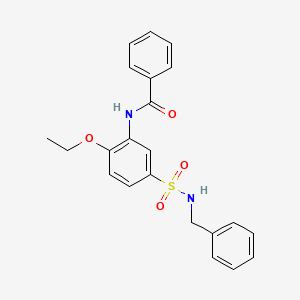

![4-ethoxy-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710747.png)
![N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide](/img/structure/B7710751.png)
